7-Hydroxycoumarin b-D-glucuronide sodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy coumarin glucuronide (sodium salt) typically involves the glucuronidation of 7-hydroxy coumarin. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT1A1 isoform . The reaction conditions often include the use of uridine diphosphate glucuronic acid (UDPGA) as the glucuronic acid donor .
Industrial Production Methods
Industrial production of 7-hydroxy coumarin glucuronide (sodium salt) involves similar enzymatic processes but on a larger scale. The use of recombinant UGT enzymes and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy coumarin glucuronide (sodium salt) primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to the hydroxyl group of 7-hydroxy coumarin .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDPGA and UGT enzymes. The reaction is typically carried out in an aqueous buffer solution at a pH of around 7.4 .
Major Products Formed
The major product formed from the glucuronidation of 7-hydroxy coumarin is 7-hydroxy coumarin glucuronide (sodium salt) .
Scientific Research Applications
7-Hydroxy coumarin glucuronide (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a standard for the analysis of 7-hydroxy coumarin metabolites.
Biology: The compound is used in studies involving the metabolism of coumarins and their derivatives.
Medicine: It has potential therapeutic applications in the treatment of lymphedema and certain types of cancer.
Mechanism of Action
The mechanism of action of 7-hydroxy coumarin glucuronide (sodium salt) involves its formation through the glucuronidation of 7-hydroxy coumarin. This process is mediated by the UGT1A1 enzyme, which transfers a glucuronic acid moiety from UDPGA to the hydroxyl group of 7-hydroxy coumarin . The resulting glucuronide conjugate is more water-soluble and can be easily excreted from the body .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin β-D-glucuronide: Another glucuronide derivative of 7-hydroxy coumarin.
Umbelliferone glucuronide: A synonym for 7-hydroxy coumarin glucuronide (sodium salt).
7-Ethoxycoumarin: A related coumarin derivative used in similar metabolic studies.
Uniqueness
7-Hydroxy coumarin glucuronide (sodium salt) is unique due to its specific glucuronidation at the 7-hydroxy position, which makes it a valuable standard for metabolic studies involving 7-hydroxy coumarin . Its water solubility and ease of excretion also make it an important compound in pharmacokinetic studies .
Properties
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O9.Na/c16-9-4-2-6-1-3-7(5-8(6)23-9)22-15-12(19)10(17)11(18)13(24-15)14(20)21;/h1-5,10-13,15,17-19H,(H,20,21);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHLGBDGEPDEME-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NaO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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